2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-
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Overview
Description
2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- typically involves the reaction of 2,4-thiazolidinedione with 4-hydroxybenzaldehyde under specific conditions. One common method includes dissolving the reactants in toluene, adding piperidine and acetic acid as catalysts, and heating the mixture to 80°C for 18 hours . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its hypoglycemic effects and potential use in treating diabetes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- involves the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation leads to changes in gene expression that result in increased insulin sensitivity, reduced inflammation, and improved lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Thiazolidinedione, 5-[(4-hydroxyphenyl)methylene]-
- 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
- 5-Benzylidene-2,4-thiazolidinedione derivatives
Uniqueness
2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives .
Properties
CAS No. |
178238-94-3 |
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Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
5-[5-(4-hydroxyphenyl)pentyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H17NO3S/c16-11-8-6-10(7-9-11)4-2-1-3-5-12-13(17)15-14(18)19-12/h6-9,12,16H,1-5H2,(H,15,17,18) |
InChI Key |
LATFLDQXTSATJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC2C(=O)NC(=O)S2)O |
Origin of Product |
United States |
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